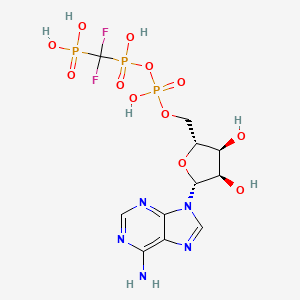
Phosphodifluoromethylphosphonic acid-adenylate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphodifluoromethylphosphonic acid-adenylate ester is a complex organic compound with the molecular formula C11H16F2N5O12P3 It is known for its unique structure, which includes both phosphonic acid and adenylate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphodifluoromethylphosphonic acid-adenylate ester typically involves multiple steps, starting with the preparation of the phosphonic acid derivative. The key steps include:
Formation of Phosphonic Acid Derivative: The initial step involves the reaction of a suitable precursor with difluoromethylphosphonic acid under controlled conditions to form the phosphonic acid derivative.
Esterification: The phosphonic acid derivative is then esterified with adenosine to form the final product. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phosphodifluoromethylphosphonic acid-adenylate ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction can produce reduced forms of the ester.
Scientific Research Applications
Phosphodifluoromethylphosphonic acid-adenylate ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphodifluoromethylphosphonic acid-adenylate ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking natural substrates and binding to the active site. This interaction can disrupt normal enzyme activity and affect various biochemical pathways.
Comparison with Similar Compounds
Phosphodifluoromethylphosphonic acid-adenylate ester can be compared with other similar compounds, such as:
Phosphoaminophosphonic Acid-Adenylate Ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Adefovir Dipivoxil: Another adenylate ester derivative with therapeutic applications, particularly in antiviral treatments.
Properties
Molecular Formula |
C11H16F2N5O12P3 |
|---|---|
Molecular Weight |
541.19 g/mol |
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C11H16F2N5O12P3/c12-11(13,31(21,22)23)32(24,25)30-33(26,27)28-1-4-6(19)7(20)10(29-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10,19-20H,1H2,(H,24,25)(H,26,27)(H2,14,15,16)(H2,21,22,23)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
ODWAWOIUPXBZKQ-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















